N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE
Overview
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structural features, which include a brominated pyrazole ring, a cyclopropyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-bromo-1-ethyl-1H-pyrazole ring. This can be achieved through the reaction of 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyrazole ring.
Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction, which involves the addition of a trifluoromethyl group to the pyrazole ring.
Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the appropriate acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological studies to investigate its effects on various biological pathways.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrazole
- Cyclopropyl derivatives
- Trifluoromethyl derivatives
Uniqueness
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETAMIDE is unique due to its combination of structural features, including the brominated pyrazole ring, cyclopropyl group, and trifluoromethyl group
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF3N6O/c1-3-28-15(13(20)7-25-28)8-24-16(30)9-29-18-17(10(2)27-29)12(19(21,22)23)6-14(26-18)11-4-5-11/h6-7,11H,3-5,8-9H2,1-2H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYVVQGRDNZJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CNC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.